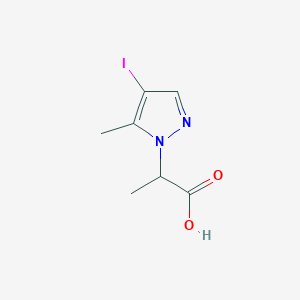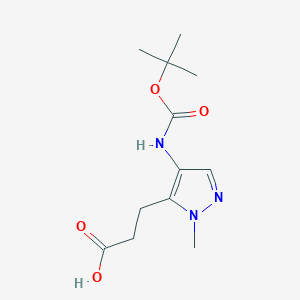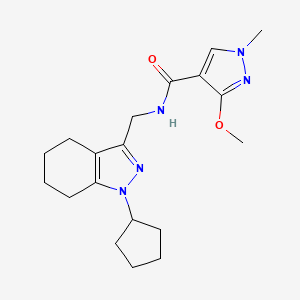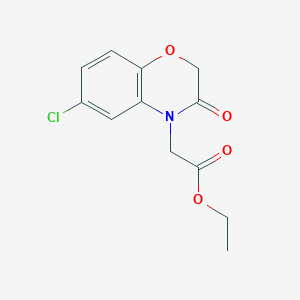
2,4-Dichloro-5-(5-(4-chlorophenyl)-1H-1,2,3,4-tetraazol-1-yl)phenyl methyl ether
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2,4-Dichloro-5-(5-(4-chlorophenyl)-1H-1,2,3,4-tetraazol-1-yl)phenyl methyl ether (DC-TCP) is a synthetic organic compound that has numerous applications in the field of science and technology. It is mainly used as an intermediate in the synthesis of various organic compounds, and is also used as a reagent in the preparation of various heterocyclic compounds. DC-TCP has been used in a wide range of scientific research applications, including drug discovery, drug delivery, and gene therapy. It has also been used in the development of new drugs and therapeutic agents.
Scientific Research Applications
Synthesis and Bioactivity
- A study by Jian (2003) focused on synthesizing methyl 2 (1H 1,2,4 triazol 1 yl methyl) 1,3 dioxlan 2 yl] phenyl 2 chlorophenyl ether, exhibiting strong fungicidal activity and some plant growth regulating activity Shi-Feng Jian (2003).
Structural Characterization and Activity
- A 2015 study by Al-Hourani et al. involved docking studies and the crystal structure of two tetrazole derivatives, providing insights into the molecular structure Al-Hourani, El‐Barghouthi, McDonald, Al-Awaida, & Wuest (2015).
Antimicrobial and Antifungal Activities
- Research by Bekircan, Ülker, and Menteşe (2015) on novel heterocyclic compounds derived from this chemical structure showed significant lipase and α-glucosidase inhibition Bekircan, Ülker, & Menteşe (2015).
- Raga et al. (1992) synthesized and tested novel compounds for antifungal activity, revealing their potential in antimycotic applications Raga, Moreno-Mañas, Cuberes, Palacín, Castello, & Ortiz (1992).
Molecular Docking and Spectroscopic Analysis
- Viji et al. (2020) conducted molecular docking and quantum chemical calculations, which highlighted the compound's potential in antimicrobial activity Viji, Revathi, Balachandran, Babiyana, Narayana, & Vinutha V. Salian (2020).
Chemical Synthesis and Structural Analysis
- Kurosu and Li (2009) explored the chemical synthesis and potential applications of derivatives of this compound in creating protective groups for alcohols and carboxylic acids Kurosu & Li (2009).
Extraction and Analytical Chemistry
- Golubyatnikova et al. (2012) investigated the extraction of hydrochloric and nitric acid with derivatives of this compound, providing valuable insights into its use in analytical chemistry Golubyatnikova, Anpilogova, Khisamutdinov, & Murinov (2012).
properties
IUPAC Name |
5-(4-chlorophenyl)-1-(2,4-dichloro-5-methoxyphenyl)tetrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9Cl3N4O/c1-22-13-7-12(10(16)6-11(13)17)21-14(18-19-20-21)8-2-4-9(15)5-3-8/h2-7H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKROYJDAACJEID-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)N2C(=NN=N2)C3=CC=C(C=C3)Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9Cl3N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Dichloro-5-(5-(4-chlorophenyl)-1H-1,2,3,4-tetraazol-1-yl)phenyl methyl ether | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-([2,3'-bipyridin]-4-ylmethyl)-5-bromonicotinamide](/img/structure/B2454606.png)


![2-{[(5-Methyl-furan-2-carbonyl)-amino]-methyl}-furan-3-carboxylic acid](/img/structure/B2454609.png)
![Ethyl 1-(4-fluorophenyl)-4-[(4-fluorophenyl)methoxy]-6-oxopyridazine-3-carboxylate](/img/structure/B2454613.png)


![6-methyl-4-(1,4-thiazinan-4-yl)-N-[4-(trifluoromethoxy)phenyl]pyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2454617.png)
![2,4-Dibromo-6-{[(5-iodo-3-methyl-2-pyridinyl)amino]methyl}benzenol](/img/structure/B2454618.png)

![N-(4-fluorobenzyl)-N-(4-fluorophenyl)-3-methyl[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2454623.png)
![5-(2-chloro-6-fluorobenzyl)-7-(4-fluorophenyl)-2-morpholinothiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2454624.png)
![2-((7-fluoro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(4-fluorobenzyl)acetamide](/img/structure/B2454625.png)